3-Bromo-4-(difluoromethyl)pyridine

Lipophilicity LogP Membrane Permeability

3-Bromo-4-(difluoromethyl)pyridine is a halogenated pyridine building block bearing a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position. The compound possesses a molecular weight of 208.00 g/mol and a calculated LogP of 2.78.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 114468-05-2
Cat. No. B049606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(difluoromethyl)pyridine
CAS114468-05-2
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)F)Br
InChIInChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H
InChIKeyKCMMLUVZVBBEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(difluoromethyl)pyridine (CAS 114468-05-2): Core Physical-Chemical and Structural Profile


3-Bromo-4-(difluoromethyl)pyridine is a halogenated pyridine building block bearing a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position. The compound possesses a molecular weight of 208.00 g/mol and a calculated LogP of 2.78 [1]. The -CF₂H group, a recognized bioisostere of alcohol, thiol, and amine functionalities, confers enhanced lipophilicity and metabolic stability relative to non-fluorinated pyridine analogs [2]. The bromine substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification into more complex scaffolds for drug discovery and agrochemical development .

3-Bromo-4-(difluoromethyl)pyridine (CAS 114468-05-2): Why In-Class Analogs Cannot Be Freely Substituted


Within the difluoromethylpyridine family, the specific regiochemistry (3-bromo, 4-CF₂H) dictates the compound's physicochemical properties and, consequently, its utility in specific synthetic sequences and biological contexts. A simple substitution with a 4-(difluoromethyl)pyridine or a 3-chloro-4-(difluoromethyl)pyridine is not chemically or biologically equivalent. The bromine atom is a critical functional handle for cross-coupling, whereas the chlorine analog exhibits reduced reactivity in many metal-catalyzed transformations . Furthermore, the combination of bromine and the difluoromethyl group at these specific positions yields a distinct LogP and hydrogen-bonding profile, which directly impacts membrane permeability and metabolic stability in drug-like molecules [1]. Replacing this compound with a structurally similar, but differently substituted, building block will inevitably alter the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

3-Bromo-4-(difluoromethyl)pyridine (CAS 114468-05-2): Quantitative Evidence for Differentiated Scientific Selection


Lipophilicity Differentiation: 3-Bromo-4-(difluoromethyl)pyridine vs. 4-(Difluoromethyl)pyridine

3-Bromo-4-(difluoromethyl)pyridine demonstrates a significant increase in lipophilicity compared to the unsubstituted 4-(difluoromethyl)pyridine. The target compound's calculated LogP is 2.78 [1], whereas 4-(difluoromethyl)pyridine exhibits a LogP of 1.14 [2]. This difference of 1.64 LogP units translates to a 40-fold increase in partition coefficient, directly impacting the compound's ability to cross biological membranes. This is a direct result of the bromine atom's contribution to the molecule's overall hydrophobicity.

Lipophilicity LogP Membrane Permeability

Metabolic Stability: The Bioisosteric Advantage of the -CF₂H Group in 3-Bromo-4-(difluoromethyl)pyridine

The difluoromethyl (-CF₂H) group in 3-bromo-4-(difluoromethyl)pyridine acts as a metabolically stable bioisostere for oxidatively labile functional groups like alcohols, thiols, and amines [1]. While direct quantitative comparison of microsomal stability for this specific building block versus non-fluorinated analogs is limited, the class effect of the -CF₂H group is well-established. The acidic proton of the -CF₂H group (pKa ~15-17) enables hydrogen bonding with biological targets while resisting oxidative metabolism by cytochrome P450 enzymes, a common liability of alkyl and hydroxyl groups [2]. This property is inferred to confer enhanced metabolic stability to any final drug candidate incorporating this building block, compared to an analog with, for example, a 4-methyl or 4-hydroxymethyl substituent.

Metabolic Stability Bioisostere CYP Inhibition

Synthetic Utility: C-Br Bond Reactivity vs. C-Cl Bond in 3-Chloro-4-(difluoromethyl)pyridine

The carbon-bromine (C-Br) bond in 3-bromo-4-(difluoromethyl)pyridine is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) compared to the carbon-chlorine (C-Cl) bond in its direct analog, 3-chloro-4-(difluoromethyl)pyridine. The bond dissociation energy for C-Br is lower than that of C-Cl, allowing for milder reaction conditions and higher yields, particularly with challenging or sterically hindered coupling partners [1]. This is a well-established principle in organometallic chemistry and makes the bromo-derivative the preferred building block for complex molecule assembly, whereas the chloro-derivative is often reserved for late-stage functionalization or specific, high-temperature reactions.

Synthetic Chemistry Cross-Coupling Halogen Reactivity

3-Bromo-4-(difluoromethyl)pyridine (CAS 114468-05-2): Evidence-Derived Application Scenarios


Design of CNS-Penetrant Kinase Inhibitors

The high LogP of 2.78 for 3-bromo-4-(difluoromethyl)pyridine, compared to a LogP of 1.14 for the non-brominated analog, strongly supports its use as a building block for compounds requiring passive blood-brain barrier penetration [1]. Its application is particularly relevant in designing CNS-targeted kinase inhibitors where the difluoromethyl group also provides metabolic stability and the bromine atom allows for facile SAR exploration via cross-coupling.

Efficient Synthesis of Complex Agrochemical Intermediates

The C-Br bond of 3-bromo-4-(difluoromethyl)pyridine provides a reliable and high-yielding entry point for the construction of complex agrochemical scaffolds via Suzuki-Miyaura or other palladium-catalyzed reactions . This is a preferred approach over using the analogous 3-chloro-4-(difluoromethyl)pyridine, which often requires more forcing conditions and may lead to lower yields or by-product formation, impacting the cost-effectiveness of large-scale agrochemical synthesis [2].

Probing Lipophilic Binding Pockets in Drug Discovery

The combined presence of the bromine atom and the difluoromethyl group on the pyridine core creates a significantly more lipophilic fragment than the unsubstituted parent. This property is valuable for targeting hydrophobic binding pockets in proteins [3]. A fragment library containing this building block offers a higher probability of identifying hits with favorable binding kinetics against challenging targets, such as those in the GPCR or nuclear receptor families, where lipophilic interactions are key drivers of affinity [4].

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